N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 has been found to possess a wide range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is not fully understood, but it is believed to act by modulating the activity of various enzymes and signaling pathways within cells. N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can have beneficial effects in various disease states.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has been found to possess a wide range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate various signaling pathways within cells. N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide in lab experiments is its versatility. N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can be used in a variety of experimental settings and has been shown to be effective in a wide range of biological systems. However, one limitation of using N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research involving N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide. One area of interest is the development of new derivatives of N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide with improved solubility and bioavailability. Another potential direction is the investigation of the role of N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide in various disease states, such as cancer and cardiovascular disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide and its potential therapeutic applications in various disease states.
Synthesis Methods
N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-amino-1,2,3-benzotriazine with benzyl chloride and methylamine. The resulting product can then be purified by recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a tool for investigating the role of reactive oxygen species in cellular signaling pathways, and as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-20(11-13-7-3-2-4-8-13)16(22)12-21-17(23)14-9-5-6-10-15(14)18-19-21/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFALYXXTJLNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.